

Spectroscopic Analysis of 3-Amino-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

Cat. No.: B112837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-4-methoxybenzonitrile**, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally published spectra for this specific molecule, this document combines predicted data with experimental data from structurally analogous compounds to offer a reliable resource for characterization.

Spectroscopic Data Summary

The following tables summarize the expected ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-Amino-4-methoxybenzonitrile**. These values are crucial for the identification and verification of the compound's structure.

Table 1: ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H (H-2)	6.9 - 7.1	d	~2.0
Aromatic-H (H-5)	6.7 - 6.9	d	~8.0
Aromatic-H (H-6)	6.8 - 7.0	dd	~8.0, 2.0
-NH ₂	3.5 - 4.5	br s	-
-OCH ₃	3.8 - 3.9	s	-

Predicted data is based on the analysis of similar compounds and spectroscopic prediction software.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1 (C-CN)	100 - 105
C-2 (CH)	115 - 120
C-3 (C-NH ₂)	140 - 145
C-4 (C-OCH ₃)	148 - 152
C-5 (CH)	112 - 116
C-6 (CH)	120 - 125
-CN	118 - 122
-OCH ₃	55 - 57

Predicted data is based on the analysis of similar compounds and spectroscopic prediction software.

Table 3: IR Spectroscopic Data

Functional Group	Absorption Range (cm ⁻¹)	Description
N-H Stretch	3300 - 3500	Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)	3000 - 3100	Medium to weak
C≡N Stretch	2210 - 2240	Strong, sharp
C=C Stretch (Aromatic)	1500 - 1600	Medium to strong
C-N Stretch	1200 - 1350	Medium
C-O Stretch (Aryl Ether)	1020 - 1250	Strong

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3-Amino-4-methoxybenzonitrile**, based on standard laboratory practices.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **3-Amino-4-methoxybenzonitrile**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

2. Instrument Parameters:

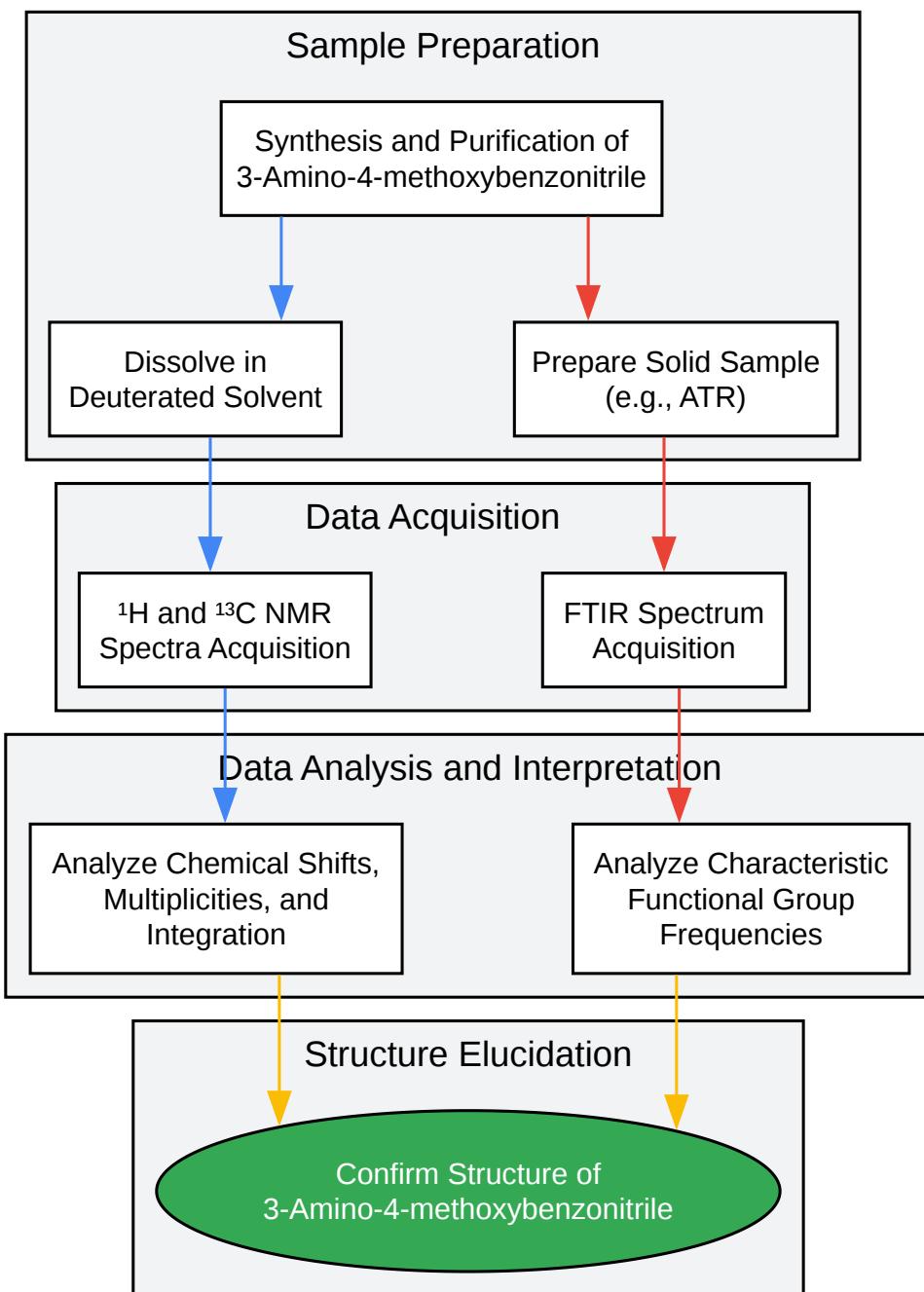
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard one-pulse sequence.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-160 ppm.
- 3. Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - For ^1H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **3-Amino-4-methoxybenzonitrile** sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. Data Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

- Scan Range: 4000 - 400 cm^{-1} .
- Number of Scans: 16-32 scans are typically sufficient.
- Resolution: 4 cm^{-1} .
- Acquire a background spectrum of the clean, empty ATR crystal before running the sample.


3. Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Amino-4-methoxybenzonitrile**.

Spectroscopic Analysis Workflow for 3-Amino-4-methoxybenzonitrile

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **3-Amino-4-methoxybenzonitrile**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-4-methoxybenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112837#spectroscopic-data-for-3-amino-4-methoxybenzonitrile-h-nmr-c-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com